molecular formula C33H25NO5 B11979585 Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate

Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate

Cat. No.: B11979585
M. Wt: 515.6 g/mol
InChI Key: IFUNNJNYJBCAHO-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, an oxazole ring, and various phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The oxazole ring is then introduced via a condensation reaction involving an aldehyde and an amine, followed by cyclization. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The phenyl groups and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate is unique due to its combination of a benzofuran core and an oxazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C33H25NO5

Molecular Weight

515.6 g/mol

IUPAC Name

ethyl 2-phenyl-5-[[4-(2-phenyl-1,3-oxazol-5-yl)phenyl]methoxy]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C33H25NO5/c1-2-36-33(35)30-27-19-26(17-18-28(27)38-31(30)24-9-5-3-6-10-24)37-21-22-13-15-23(16-14-22)29-20-34-32(39-29)25-11-7-4-8-12-25/h3-20H,2,21H2,1H3

InChI Key

IFUNNJNYJBCAHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C4=CN=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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